3,4-Furandicarboxylic acid
Overview
Description
3,4-Furandicarboxylic acid is a chemical compound with the formula C6H4O5 . It is a diethyl ester with a molecular weight of 212.1993 .
Synthesis Analysis
The synthesis of 3,4-Furandicarboxylic acid involves the application of different isomers of furandicarboxylic acid, or FDCA, obtained from agro-residues, in polyester synthesis . New polyesters based on 2,4-FDCA and 3,4-FDCA isomers with (linear) diols were thoroughly characterized and compared with their as-synthesized 2,5-FDCA analogues .Molecular Structure Analysis
The molecular structure of 3,4-Furandicarboxylic acid can be viewed using Java or Javascript . It has spectra available for 1 NMR, 2 FTIR, and 2 MS (GC) .Chemical Reactions Analysis
The chemical reactions involving 3,4-Furandicarboxylic acid are complex. The compounds belonging to the furan platform are known for their reactivity, as they present a mono- (Furfural) or disubstituted (5-HMF) furan ring in their structure . These compounds are among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .Physical And Chemical Properties Analysis
3,4-Furandicarboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 372.6±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.4±3.0 kJ/mol and a flash point of 179.2±23.7 °C .Scientific Research Applications
Crystal Structure Analysis
- Molecular and Crystal Structure : Research on 3,4-furandicarboxylic acid dimethylester revealed insights into its molecular and crystal structure. The study detailed the bond lengths, angles, and the planar nature of the furan ring, which is significant for understanding the material's properties (Okada, Nakatsu, & Shimada, 1971).
Biocatalysis and Polymer Synthesis
- Biotransformation to FDCA : A study demonstrated the conversion of 5-(hydroxymethyl)furfural (HMF) into 2,5-furandicarboxylic acid (FDCA), a potential 'green' substitute for terephthalate in polyesters, using a whole-cell biocatalyst (Koopman et al., 2010).
- Polyester Synthesis : Research on different isomers of furandicarboxylic acid (FDCA) including 3,4-FDCA, showed their application in synthesizing new polyesters with varying properties like thermal stability and crystallinity (Thiyagarajan et al., 2014).
Catalytic and Biocatalytic Production
- Advances in FDCA Production : Various catalytic methods including biocatalysis have been explored for synthesizing FDCA, an important bio-based polymer component. The review discusses the efficiency and environmental benefits of these methods (Yuan et al., 2019).
- Porphyrin-Based Catalysts : A study on the aerobic oxidation of HMF into FDCA using a Fe III –porous organic polymer material highlights the role of catalysis in efficient FDCA production (Saha et al., 2013).
Polymer Degradability and Synthesis
- Degradability of Furanic Copolyesters : Research on furanic copolyesters based on 2,5-furandicarboxylic acid demonstrated their enhanced degradability, a crucial aspect for sustainable polymer production (Matos et al., 2014).
- Catalytic Production from Biomass : The study focuses on FDCA as a replacement for terephthalic acid in polyester production, reviewing catalytic pathways for FDCA synthesis from lignocellulosic biomass (Zhang et al., 2015).
Luminescence and Nanotechnology
- Luminescent Lanthanide Coordination Polymers : Research on dimethyl-3,4-furandicarboxylate with lanthanide ions resulted in coordination polymers with luminescent properties, which has implications for materials science (Greig et al., 2015).
Bio-Based Oligoesters
- Synthesis of Furan Oligoesters : A study on the synthesis of furan oligoesters from dimethyl furan-2,5-dicarboxylate and aliphatic diols explored the potential application of these biobased oligoesters in macromonomers (Cruz-Izquierdo et al., 2015).
Advanced Catalytic Applications
- Biogenic Metal–Organic Frameworks : A study on the formation of metal–organic frameworks (MOFs) using 2,5-furandicarboxylic acid (FDA) demonstrated the versatility of FDA as a biogenic linker in creating MOFs with high surface areas and adsorption properties (Rose et al., 2013).
Synergistic Biocatalysis
- Syntrophic Consortium for FDCA Production : The creation of a CO2-driven syntrophic consortium for converting biomass-derived 5-hydroxymethylfurfural (HMF) to FDCA illustrated an innovative approach in green chemistry (Lin et al., 2020).
Novel Polyester Properties
- Tuning Polyesters with Copolymerization : This review summarized the synthesis of FDCA-based copolymers, highlighting the potential of these biobased polymers for various applications (Terzopoulou et al., 2020).
Safety And Hazards
Future Directions
The future directions of 3,4-Furandicarboxylic acid research involve the development of effective electrocatalysts for the economical and environment-friendly synthesis of FDCA in industrial applications . The use of biomass will play a major role in satisfying human needs through its use in the production of biofuel precursors and value-added chemicals on a large-scale .
properties
IUPAC Name |
furan-3,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLAFCZSYRXBJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187502 | |
Record name | Furan-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Furandicarboxylic acid | |
CAS RN |
3387-26-6 | |
Record name | 3,4-Furandicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3387-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan-3,4-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Furandicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191922 | |
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Record name | Furan-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furan-3,4-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-Furandicarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5A48RX2NN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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